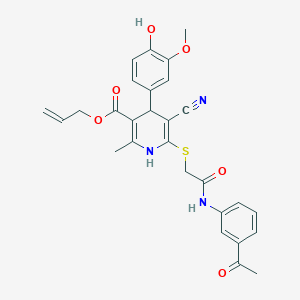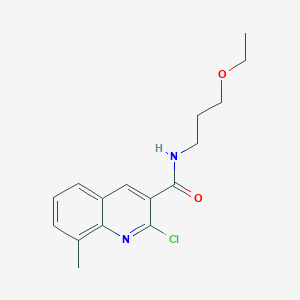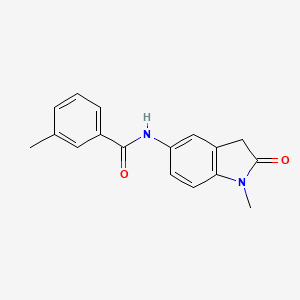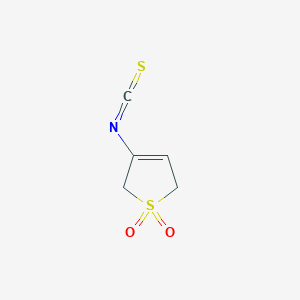
4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde” is an organic compound with the molecular formula C8H4F4O2 . It is a fluorinated building block .
Molecular Structure Analysis
The molecular weight of “this compound” is 192.1104 . The IUPAC Standard InChIKey is NONOHEMDNFTKCZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 223.3±35.0 °C and a predicted density of 1.516±0.06 g/cm3 . It is sensitive to air .Aplicaciones Científicas De Investigación
Fluoroalkylation in Aqueous Media
Fluorine-containing functionalities, such as those in 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde, are crucial in the design of new pharmaceuticals, agrochemicals, and functional materials. Aqueous fluoroalkylation has seen significant advancements, promoting the development of methods for the mild, environmentally friendly, and efficient incorporation of fluorinated or fluoroalkylated groups into target molecules. The application of significant catalytic systems and/or newly developed reagents has been pivotal in these reactions, highlighting the evolving role of fluoroalkylation in green chemistry (Song et al., 2018).
Biodegradation of Fluorinated Compounds
The biodegradation of fluorinated alkyl substances, including those structurally related to this compound, is crucial due to their environmental persistence. This process plays a significant role in understanding the fate of fluorinated substances once they reach the environment. Research has shown that molecules less heavily fluorinated exhibit complex metabolic behavior, and the degradation of fluorinated surfactants and their metabolites helps in understanding the environmental burden of such compounds (Frömel & Knepper, 2010).
Fluorine in Protein Design
The incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins is an emerging field. Proteins designed with fluorinated amino acids exhibit novel chemical and biological properties, such as enhanced stability against chemical and thermal denaturation. Fluorination is being explored as a strategy to endow proteins with these novel properties, although the synthesis of large proteins containing specifically fluorinated residues remains a challenge (Buer & Marsh, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is an organic fluorinated building block . It is used in the synthesis of various other compounds, suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
It is known to participate in the synthesis of diphenylthioethers . This suggests that it may interact with its targets through nucleophilic substitution or free radical reactions .
Biochemical Pathways
It is known to participate in the synthesis of diphenylthioethers , which are involved in various biochemical processes
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
It is known to participate in the synthesis of diphenylthioethers , which suggests that it may have a role in the formation of these compounds at the molecular level.
Action Environment
It is known that the compound is flammable , suggesting that its stability and efficacy could be affected by exposure to heat or open flames.
Propiedades
IUPAC Name |
4-fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-7(14)4(3-13)1-5(6)8(10,11)12/h1-3,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUXHZFDNPTLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)



![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)

![2,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2444616.png)

![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)



![3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)
![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)
